Cyano(ethyl)propylamine

Flow Chemistry Catalytic Hydrogenation Primary Diamine Synthesis

The compound referred to as Cyano(ethyl)propylamine is most consistently identified as 3-(ethylamino)propanenitrile (CAS 21539-47-9), a C₅ bifunctional aminonitrile. It is a clear liquid characterized by a secondary amine and a terminal nitrile group, synthesized via the conjugate addition of ethylamine to acrylonitrile.

Molecular Formula C6H12N2
Molecular Weight 112.17 g/mol
Cat. No. B13285289
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyano(ethyl)propylamine
Molecular FormulaC6H12N2
Molecular Weight112.17 g/mol
Structural Identifiers
SMILESCCCN(CC)C#N
InChIInChI=1S/C6H12N2/c1-3-5-8(4-2)6-7/h3-5H2,1-2H3
InChIKeyIBDVDHDQGIATOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Ethylamino)propanenitrile (Cyano(ethyl)propylamine) for Research Procurement


The compound referred to as Cyano(ethyl)propylamine is most consistently identified as 3-(ethylamino)propanenitrile (CAS 21539-47-9), a C₅ bifunctional aminonitrile . It is a clear liquid characterized by a secondary amine and a terminal nitrile group, synthesized via the conjugate addition of ethylamine to acrylonitrile . This scaffold serves as a versatile intermediate in medicinal chemistry and industrial diamine production, bridging simple alkyl amines and more complex nitrogen-containing targets.

Why Generic Aminonitrile Substitution Fails for N-Ethyl-1,3-Propanediamine Synthesis


Within the class of 3-(alkylamino)propanenitriles, the specific N-alkyl substituent critically modulates catalytic hydrogenation selectivity. Simply substituting 3-(ethylamino)propanenitrile with the methyl, propyl, or dimethyl analogs can lead to drastically reduced yields of the desired primary diamine due to enhanced secondary/tertiary amine byproduct formation [1]. Furthermore, the compound's specific reactivity in medicinal chemistry, such as in the synthesis of malonyl-CoA decarboxylase (MCD) inhibitors, is structurally encoded; a different aminonitrile would afford a different chemotype, invalidating structure-activity relationships [2].

Quantitative Differentiation: 3-(Ethylamino)propanenitrile vs. In-Class Alternatives


Hydrogenation Selectivity: 3-(Ethylamino)propanenitrile vs. General Nitrile Benchmark

Under continuous-flow hydrogenation over Raney cobalt, 3-(ethylamino)propanenitrile (3-EAPN) achieves a primary amine (N-ethyl-1,3-propanediamine) selectivity of 99.6% at full conversion [1]. This is a significant improvement over conventional batch hydrogenation of nitriles, where secondary and tertiary amine byproducts are commonly formed due to reductive amination of the imine intermediate with the primary amine product [1]. While other cyano substrates were tested to demonstrate general applicability, the reported selectivity for 3-EAPN serves as the optimized benchmark for this continuous-flow system, rather than a head-to-head comparator-specific figure [1].

Flow Chemistry Catalytic Hydrogenation Primary Diamine Synthesis

Physical Property Differentiation: Boiling Point and Density vs. N-Methyl and N-Propyl Analogs

3-(Ethylamino)propanenitrile exhibits distinct physical properties relative to its closest in-class analogs, which are critical for separation and formulation. It has a boiling point of 190 °C (lit.) and a density of 0.883 g/mL at 25 °C . In contrast, the N-methyl analog (3-(methylamino)propanenitrile, CAS 693-05-0) has a density of approximately 0.899 g/mL at 25 °C , and the N-propyl analog (3-(propylamino)propanenitrile, CAS 7249-87-8) has a density of approximately 0.86 g/cm³ [1]. The boiling point of 3-(ethylamino)propanenitrile (190 °C at 760 mmHg) also differs substantially from the N-propyl analog, which boils at 119-121 °C at 30 mmHg [1].

Physicochemical Profiling Purification Formulation

Synthetic Utility as a Specific Medicinal Chemistry Building Block

3-(Ethylamino)propanenitrile is specifically cited as a reactant in the preparation of heteroaryl-substituted bis-trifluoromethyl carbinols and trifluoroacetophenone derivatives, which are malonyl-CoA decarboxylase (MCD) inhibitors under investigation as metabolic modulators [1]. This specific application is not reported for the simple N-methyl or N-propyl congeners in the accessible literature, suggesting that the ethyl substituent may offer a specific balance of lipophilicity and steric bulk preferred for the target chemotype [1]. This is a class-level inference, as direct comparative biological data for the analogs is not available in the reviewed sources.

Medicinal Chemistry MCD Inhibitors Building Blocks

Target Application Scenarios for Cyano(ethyl)propylamine (3-(Ethylamino)propanenitrile)


Continuous-Flow Production of N-Ethyl-1,3-Propanediamine

3-(Ethylamino)propanenitrile is the optimal substrate for producing N-ethyl-1,3-propanediamine (a specialty diamine used in coordination chemistry and as an epoxy curing agent) via continuous-flow hydrogenation over Raney cobalt. The reported 99.6% selectivity minimizes byproduct formation, reducing downstream purification costs and enabling direct use in subsequent reactions [1].

Medicinal Chemistry: Synthesis of MCD Inhibitor Libraries

This compound is a specifically validated reactant for constructing heteroaryl-substituted bis-trifluoromethyl carbinol and trifluoroacetophenone derivatives that inhibit malonyl-CoA decarboxylase (MCD). Researchers pursuing metabolic disease targets (e.g., cardiovascular disease, diabetes) can procure this building block to replicate patented inhibitor syntheses [2].

Exobiology and Prebiotic Chemistry Model Studies

3-(Ethylamino)propanenitrile has been synthesized and characterized in the context of simulated Jovian atmospheric chemistry, serving as a model compound for understanding nitrile reactivity in prebiotic environments. Its distinct mass spectrometric fragmentation pattern, dominated by the amine group, makes it a valuable analytical standard for astrochemistry research [3].

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